2-(Benzo[D][1,3]dioxol-5-YL)pyridine
Description
Significance of Pyridine (B92270) and Benzodioxole Moieties in Medicinal Chemistry and Bioactive Compounds
The pyridine ring is a fundamental heterocyclic scaffold that occupies a privileged position in drug design. nih.govrsc.org As a polar and ionizable aromatic molecule, its incorporation into less soluble compounds can enhance solubility and bioavailability. researchgate.net Pyridine and its derivatives are integral to over 7,000 drug molecules and are found in numerous FDA-approved pharmaceuticals. nih.govrsc.org Their therapeutic applications are remarkably diverse, spanning antimicrobial, antiviral, anticancer, antioxidant, antihypertensive, and anti-inflammatory agents. nih.gov Notable examples of drugs containing a pyridine ring include isoniazid (B1672263) for tuberculosis, delavirdine (B1662856) for HIV/AIDS, and abiraterone (B193195) for prostate cancer. nih.gov The versatility of the pyridine nucleus as a building block for structural modifications makes it a subject of continuous fascination for medicinal chemists. researchgate.netenpress-publisher.com
Similarly, the 1,3-benzodioxole (B145889) (or methylenedioxyphenyl) group is a significant structural motif found in numerous bioactive natural products and synthetic compounds. wikipedia.org It serves as a crucial precursor and intermediate in the synthesis of various pharmaceutical agents. chemicalbook.com Derivatives of benzodioxole are investigated for a wide spectrum of potential therapeutic properties, including anticancer, anti-tuberculosis, antimicrobial, analgesic, anti-inflammatory, and neuroprotective effects. chemicalbook.comnajah.edu The benzodioxole moiety is recognized for its ability to influence the metabolic stability and bioavailability of drug candidates. ontosight.ai Its presence in natural compounds like safrole has spurred extensive research into its pharmacological potential. ontosight.ai
Overview of the 2-(Benzo[d]nih.govnih.govdioxol-5-yl)pyridine Structural Motif and its Derivatives
The 2-(Benzo[d] nih.govnih.govdioxol-5-yl)pyridine scaffold, with the chemical formula C12H9NO2, represents a direct fusion of the aforementioned pyridine and benzodioxole rings. chemicalbook.com This structural combination creates a unique electronic and steric environment, offering a foundation for the development of novel compounds with potentially synergistic or unique biological activities.
Academic research has focused on the synthesis and biological evaluation of a variety of derivatives built upon this core structure. Synthetic strategies often involve coupling reactions, such as the Suzuki-Miyaura coupling, to link the two heterocyclic systems. Modifications and derivatization of the parent scaffold have led to the creation of diverse chemical libraries. Common derivatives explored in research include:
Amides and Carboxamides: Derivatives such as 2-(benzo[d] nih.govnih.govdioxol-5-yl)-N-phenylacetamide have been synthesized and investigated for their potential antidiabetic and anticancer activities. mdpi.com
Thiazoles and Benzothiazoles: The incorporation of a benzothiazole (B30560) unit, as seen in 2-(2H-1,3-Benzodioxol-5-yl)-1,3-benzothiazole, has been explored, leveraging the known biological importance of the benzothiazole nucleus in antimicrobial and anti-tumor agents. nih.gov
Chromenones: The synthesis of flavone-derivatives like 2-(benzo[d] nih.govnih.govdioxol-5-yl)-4H-chromen-4-one has been pursued to investigate neuroprotective efficacy in conditions like diabetes-associated neurodegeneration. researchgate.net
Alkaloid Structures: The benzodioxole moiety is a feature in certain classes of benzylisoquinoline alkaloids, and unified synthetic routes have been developed for complex molecules like aporphines and coptisines that incorporate this structure. rsc.org
Interactive Data Table: Investigated Derivatives of the 2-(Benzo[d] nih.govnih.govdioxol-5-yl)pyridine Scaffold
| Derivative Class | Example Compound Name | Area of Investigation |
| Amides/Carboxamides | 2-(benzo[d] nih.govnih.govdioxol-5-yl)-N-phenylacetamide | Antidiabetic, Anticancer |
| Benzothiazoles | 2-(2H-1,3-Benzodioxol-5-yl)-1,3-benzothiazole | Antimicrobial, Anti-tumor |
| Chromenones | 2-(benzo[d] nih.govnih.govdioxol-5-yl)-4H-chromen-4-one | Neuroprotection |
| Aziridines | 2-(benzo[d] nih.govnih.govdioxol-5-yl)aziridine | Organic Synthesis Intermediate |
| Ketones | (E)-1-(Benzo[d] nih.govnih.govdioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one | Antiepileptic Analogs |
Current Research Landscape and Emerging Trends for the Chemical Compound
The current research landscape for 2-(Benzo[d] nih.govnih.govdioxol-5-yl)pyridine and its analogs is vibrant and primarily focused on exploring its potential in medicinal chemistry. The core strategy involves synthesizing novel derivatives and screening them for a variety of biological activities.
A significant trend is the investigation of these compounds as potential anticancer agents. Studies have shown that certain benzodioxole derivatives exhibit cytotoxic activity against various cancer cell lines, including cervical (HeLa), liver (Hep3B), and colorectal (Caco-2) cancer cells. najah.edu For instance, specific carboxamide-containing benzodioxole derivatives have demonstrated promising antitumor activity. najah.edu
Another area of intense investigation is the role of these compounds as enzyme inhibitors. For example, derivatives have been designed and evaluated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs. nih.gov Some synthesized benzodioxole compounds showed better COX-2 selectivity compared to the established drug Ketoprofen. nih.gov Furthermore, research has extended to the development of inhibitors for other critical enzymes like Poly(ADP-ribose)polymerase 1 (PARP1), a target in cancer therapy. nih.gov
Emerging trends point towards the rational design of multifunctional molecules. By combining the 2-(Benzo[d] nih.govnih.govdioxol-5-yl)pyridine scaffold with other pharmacophores, researchers aim to create compounds with dual or synergistic activities. This includes the development of hybrid molecules with antiviral properties against viruses such as H5N1 and SARS-CoV-2. nih.gov The synthesis of analogs of known drugs, like the antiepileptic stiripentol, also represents a strategic approach to discovering new therapeutic agents with improved properties. mdpi.com
Interactive Data Table: Biological Activities Under Investigation
| Biological Activity | Target/Model | Key Findings |
| Anticancer | HeLa, Hep3B, Caco-2 cell lines | Carboxamide derivatives show cytotoxic activity. najah.edu |
| Anti-inflammatory | COX-1/COX-2 enzymes | Some derivatives show better COX-2 selectivity than Ketoprofen. nih.gov |
| Antiviral | H5N1, SARS-CoV-2 | Fluorine-containing benzothiazolyl-pyridine hybrids show significant activity. nih.gov |
| Neuroprotective | Diabetes-associated neurodegeneration models | A chromen-4-one derivative showed neuroprotective efficacy. researchgate.net |
| Antidiabetic | In vitro and in vivo models | Carboxamide derivatives investigated as potential antidiabetic agents. mdpi.com |
Scope and Objectives of the Academic Research Outline
The scope of this academic research outline is to provide a structured and comprehensive overview of the chemical compound 2-(Benzo[d] nih.govnih.govdioxol-5-yl)pyridine, focusing exclusively on its role and potential within the scientific research community. The primary objective is to synthesize and present factual, scientifically accurate information regarding the chemical and biological significance of this scaffold and its derivatives.
This article aims to:
Establish the foundational importance of the constituent pyridine and benzodioxole moieties in medicinal chemistry.
Describe the core 2-(Benzo[d] nih.govnih.govdioxol-5-yl)pyridine structure and provide an overview of the types of derivatives being synthesized and studied.
Summarize the current state of research, highlighting the key biological activities being investigated and identifying emerging trends in the field.
Present detailed research findings in a clear and organized manner, supported by data tables, to serve as an authoritative resource for academic and industry researchers.
This outline strictly excludes any discussion of clinical application, dosage, or safety profiles, maintaining a clear focus on preclinical and fundamental academic research.
Structure
3D Structure
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c1-2-6-13-10(3-1)9-4-5-11-12(7-9)15-8-14-11/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNBNCKRZDRGBLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 2 Benzo D 1 2 Dioxol 5 Yl Pyridine and Its Analogs
Classical Approaches to Pyridine (B92270) Ring Formation
Traditional methods for constructing the pyridine ring often rely on condensation and multi-component reactions, which assemble the heterocyclic core from acyclic precursors.
Multi-component Reactions for 2-(Benzo[d]chemicalbook.combaranlab.orgdioxol-5-yl)pyridine Core Synthesis
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating substantial portions of each starting material. nih.gov These reactions are advantageous for their step economy and the generation of molecular complexity in a single operation. nih.gov
One of the most well-known MCRs for pyridine synthesis is the Hantzsch dihydropyridine (B1217469) synthesis . This reaction typically involves the condensation of an aldehyde, two equivalents of a 1,3-dicarbonyl compound, and ammonia (B1221849) to yield symmetrically substituted dihydropyridines, which can then be oxidized to the corresponding pyridine. baranlab.orgnih.gov To create non-symmetrical pyridines, the Knoevenagel and enaminoester formation steps can be performed separately before combining the intermediates. nih.gov
Another relevant MCR is the Chichibabin pyridine synthesis , which can be adapted for the synthesis of substituted pyridines. For instance, a one-pot, three-component synthesis of 2,6-bis(coumarin-2-yl)-4-phenylpyridines has been achieved through a Chichibabin-type reaction involving 3-acetylcoumarins, an aromatic aldehyde, and ammonium (B1175870) acetate (B1210297) under acidic conditions. mdpi.com
While direct examples for the synthesis of 2-(benzo[d] chemicalbook.combaranlab.orgdioxol-5-yl)pyridine using these specific MCRs are not prevalent in the provided search results, the general principles of these reactions can be applied. For example, a hypothetical Hantzsch-type reaction could involve piperonal (B3395001) (benzo[d] chemicalbook.combaranlab.orgdioxole-5-carbaldehyde) as the aldehyde component.
| Multi-component Reaction | Reactants | Product Type | Key Features |
| Hantzsch Dihydropyridine Synthesis | Aldehyde, β-ketoester (2 equiv.), Ammonia/Ammonium Acetate | Dihydropyridine | Forms the pyridine ring through condensation and cyclization. baranlab.orgnih.gov |
| Chichibabin Pyridine Synthesis | Aldehydes, Ketones, Ammonia | Substituted Pyridines | A condensation reaction forming the pyridine ring. mdpi.com |
Condensation Reactions Utilizing Benzo[d]chemicalbook.combaranlab.orgdioxole Precursors
Condensation reactions are a cornerstone of pyridine synthesis, typically involving the reaction of carbonyl compounds with a source of ammonia. baranlab.org The simplest approach involves the condensation of 1,5-dicarbonyl compounds with ammonia. baranlab.org Variations of this method include the use of α,β-unsaturated ketones and aldehydes. organic-chemistry.org
For the synthesis of 2-(benzo[d] chemicalbook.combaranlab.orgdioxol-5-yl)pyridine, precursors derived from the benzo[d] chemicalbook.combaranlab.orgdioxole moiety are essential. For example, a chalcone (B49325) derived from piperonal could serve as a key intermediate. The synthesis of chalcones can be achieved through the Claisen-Schmidt condensation of an appropriate aldehyde and ketone. nih.gov These chalcones, which are α,β-unsaturated ketones, can then undergo further reactions to form the pyridine ring.
A general strategy involves the reaction of an α,β-unsaturated ketone with an enamine or a compound containing an active methylene (B1212753) group in the presence of an ammonia source. This leads to a 1,5-dicarbonyl intermediate or a related species that cyclizes and aromatizes to the pyridine ring.
Catalytic Strategies for Constructing the 2-(Benzo[d]chemicalbook.combaranlab.orgdioxol-5-yl)pyridine Framework
Modern synthetic chemistry heavily relies on catalytic methods to achieve efficient and selective bond formations. Palladium-catalyzed cross-coupling reactions, in particular, have become indispensable tools for the synthesis of biaryl compounds, including those containing the 2-arylpyridine scaffold.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. nih.govresearchgate.netnih.gov This reaction is widely used for the synthesis of biaryl and heterobiaryl compounds due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of boronic acids. nih.govresearchgate.net
The synthesis of 2-(benzo[d] chemicalbook.combaranlab.orgdioxol-5-yl)pyridine can be readily achieved via the Suzuki-Miyaura coupling of a pyridine-based electrophile with a benzo[d] chemicalbook.combaranlab.orgdioxole-based organoboron reagent, or vice versa. A common approach involves the coupling of 2-halopyridine (e.g., 2-bromopyridine (B144113) or 2-chloropyridine) with benzo[d] chemicalbook.combaranlab.orgdioxol-5-ylboronic acid. chemicalbook.com
Typical Suzuki-Miyaura Reaction Conditions:
| Component | Example | Role |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ | Catalyzes the cross-coupling reaction. nih.govnih.gov |
| Ligand | PPh₃, dppf | Stabilizes the palladium catalyst and facilitates the catalytic cycle. nih.govresearchgate.net |
| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, Na₃PO₄ | Activates the organoboron species and facilitates transmetalation. nih.govresearchgate.net |
| Solvent | Dioxane, Toluene, Ethanol/Water | Provides the reaction medium. nih.govnih.govmdpi.com |
A specific example of this reaction involves the coupling of 2-bromopyridine with (benzo[d] chemicalbook.combaranlab.orgdioxol-5-yl)boronic acid in the presence of a palladium catalyst and a base. chemicalbook.com The reaction of 2-pyridylboronates with aryl halides is also a viable, though sometimes more challenging, approach. nih.gov
Michael Addition Reactions in the Synthesis of Related Heterocycles
The Michael addition, or conjugate addition, is the nucleophilic addition of a carbanion or another nucleophile to an α,β-unsaturated carbonyl compound. researchgate.net This reaction is fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net
In the context of synthesizing pyridine-related heterocycles, the aza-Michael addition, where a nitrogen nucleophile is used, is particularly relevant. rsc.orgntu.edu.sg This reaction can be a key step in the construction of piperidine (B6355638) and other nitrogen-containing rings. ntu.edu.sg
While not a direct method for forming the aromatic pyridine ring of 2-(benzo[d] chemicalbook.combaranlab.orgdioxol-5-yl)pyridine, Michael additions are crucial in the synthesis of precursors and related saturated heterocycles. For instance, the reaction of an enamine derived from a benzo[d] chemicalbook.combaranlab.orgdioxole-containing ketone with an α,β-unsaturated nitrile could lead to a dihydropyridine precursor after cyclization. Tandem reactions involving Michael addition followed by other cyclization reactions are powerful strategies for building complex heterocyclic systems. researchgate.net
Mannich Reaction Applications
The Mannich reaction is a three-component condensation involving a compound with an active hydrogen, an aldehyde (often formaldehyde), and a primary or secondary amine. nih.govoarjbp.com The product is a β-amino-carbonyl compound known as a Mannich base. oarjbp.com
The Mannich reaction is a versatile tool for introducing an aminomethyl group into a molecule. nih.gov In the synthesis of heterocyclic compounds, Mannich bases can serve as valuable intermediates. For example, a Mannich base derived from a ketone can be used as a precursor for pyridine synthesis. nih.gov
One potential application in the synthesis of analogs of 2-(benzo[d] chemicalbook.combaranlab.orgdioxol-5-yl)pyridine could involve the preparation of a Mannich base from a ketone bearing the benzo[d] chemicalbook.combaranlab.orgdioxole moiety. This Mannich base could then undergo cyclization and aromatization reactions to form a substituted pyridine ring. For example, the reaction of acetophenone (B1666503) derivatives with formaldehyde (B43269) and an amine yields Mannich bases that can be used to synthesize various heterocyclic systems. nih.gov
Derivatization and Functionalization of the 2-(Benzo[d]chemicalbook.comjocpr.comdioxol-5-yl)pyridine System
The 2-(benzo[d] chemicalbook.comjocpr.comdioxol-5-yl)pyridine core can be chemically modified at various positions to introduce a wide range of functional groups. These modifications are crucial for creating analogs with diverse characteristics. The synthetic strategies employed target either the pyridine moiety or the benzodioxole ring, enabling the systematic exploration of the chemical space around this core structure.
Strategic Introduction of Substituents on the Pyridine Moiety
The pyridine ring of the 2-(benzo[d] chemicalbook.comjocpr.comdioxol-5-yl)pyridine system is amenable to various functionalization reactions. Direct lithiation of the pyridine ring in related benzoquinoline systems has been shown to be an effective method for introducing electrophiles such as chlorine, bromine, and phenylthio groups at specific positions. researchgate.net Nucleophilic addition of organolithium reagents to the pyridine ring allows for the subsequent introduction of functional groups like esters and thiolesters. researchgate.net
Furthermore, the pyridine ring can be constructed through cyclization reactions. For instance, 1-(pyridin-2-yl)-2-azabuta-1,3-dienes, prepared from pyridine-2-carboxaldehyde, can undergo Diels-Alder reactions with various dienophiles to form substituted piperidin-2-ones and dihydropyridin-2-ones. researchgate.net Subsequent oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can yield the corresponding pyridin-2-one, which can be further functionalized. researchgate.net
| Reaction Type | Reagents and Conditions | Product Type | Reference |
| Direct Lithiation | n-Butyllithium, then electrophile (e.g., Cl, Br, SPh) | Substituted Pyridine | researchgate.net |
| Nucleophilic Addition | Alkyllithiums, then further transformations | Functionalized Pyridine (e.g., esters, thiolesters) | researchgate.net |
| Diels-Alder Reaction | 1-(Pyridin-2-yl)-2-azabuta-1,3-dienes, dienophiles | Piperidin-2-ones, Dihydropyridin-2-ones | researchgate.net |
| Oxidation | Dihydropyridin-2-one, DDQ | Pyridin-2-one | researchgate.net |
Modifications and Substitutions on the Benzo[d]chemicalbook.comjocpr.comdioxole Ring
The benzodioxole ring also offers opportunities for synthetic modification. The synthesis of derivatives often starts from commercially available substituted benzodioxole precursors. For example, 3-(benzo[d] chemicalbook.comjocpr.comdioxol-5-yl)-N-benzylpropanamide derivatives have been synthesized from 3-(benzo[d] chemicalbook.comjocpr.comdioxol-5-yl)propanoic acid. nih.gov Similarly, (E)-1-(benzo[d] chemicalbook.comjocpr.comdioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one was synthesized via an aldol (B89426) addition of the lithium enolate of 4-(benzo[d] chemicalbook.comjocpr.comdioxol-5-yl)butan-2-one to 3,3-dimethylbutan-2-one. mdpi.com
Functionalization can also be achieved through reactions on the aromatic part of the benzodioxole moiety. For instance, the synthesis of 2,3-dihydrobenzo[b] chemicalbook.comnih.govdioxine-5-carboxamide derivatives, which share a similar dioxole-containing aromatic core, involves steps like esterification of a dihydroxybenzoic acid, followed by ring formation with 1,2-dibromoethane (B42909) and subsequent amidation. nih.gov Palladium-catalyzed functionalization has been used for S-glycosylation at the C-5 position of benzo-2,1,3-thiadiazole, a related benzofused heterocyclic system, indicating potential for similar transformations on the benzodioxole ring. rsc.org
| Starting Material | Key Transformation | Product | Reference |
| 3-(Benzo[d] chemicalbook.comjocpr.comdioxol-5-yl)propanoic acid | Amide coupling | 3-(Benzo[d] chemicalbook.comjocpr.comdioxol-5-yl)-N-benzylpropanamides | nih.gov |
| 4-(Benzo[d] chemicalbook.comjocpr.comdioxol-5-yl)butan-2-one | Aldol addition | (E)-1-(Benzo[d] chemicalbook.comjocpr.comdioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one | mdpi.com |
| 2,3-Dihydroxybenzoic acid | Esterification, cyclization, amidation | 2,3-Dihydrobenzo[b] chemicalbook.comnih.govdioxine-5-carboxamides | nih.gov |
| Benzo-2,1,3-thiadiazole | Pd-catalyzed S-glycosylation | 5-Thioglycoside derivatives | rsc.org |
Formation of Fused Heterocyclic Systems Containing the Benzodioxole-Pyridine Unit (e.g., Isoxazolo[4,5-c]pyridinones, Pyridazinones, Pyrido[2,3-d]pyrimidines)
The 2-(benzo[d] chemicalbook.comjocpr.comdioxol-5-yl)pyridine scaffold is a valuable building block for the synthesis of more complex, fused heterocyclic systems. These reactions often involve the cyclization of appropriately functionalized derivatives of the core structure.
Isoxazolo[4,5-b]pyridines: The synthesis of isoxazolo[4,5-b]pyridines can be achieved through several routes, including the annulation of an isoxazole (B147169) ring onto a pre-existing pyridine core or vice versa. researchgate.netresearchgate.net A common method involves the intramolecular nucleophilic substitution of a nitro group in 2-chloro-3-nitropyridines. researchgate.netosi.lv
Pyridazinones: Pyridazinone derivatives can be synthesized from various precursors. One general method involves the reaction of 3-oxo-2-arylhydrazonopropanals with active methylene compounds. nih.gov Another approach is the condensation of γ-ketoacids with hydrazine (B178648) hydrate (B1144303) to form 4,5-dihydropyridazin-3(2H)-ones, which can be subsequently oxidized to the corresponding pyridazinones. nih.gov
Pyrido[2,3-d]pyrimidines: The synthesis of the pyrido[2,3-d]pyrimidine (B1209978) ring system can be approached by constructing the pyridine ring onto a pre-existing pyrimidine (B1678525) or by forming the pyrimidine ring onto a pyridine precursor. nih.gov A common strategy involves the reaction of 6-aminopyrimidines with 1,3-dicarbonyl compounds or α,β-unsaturated ketones. jocpr.com For instance, the reaction of 5-bromo-2,4-dichloropyrimidine (B17362) with an amine, followed by a palladium-catalyzed coupling with an appropriate acid and subsequent intramolecular cyclization, can yield the pyrido[2,3-d]pyrimidin-7(8H)-one core. nih.gov Another method involves the acylation or thioacylation of an o-aminonicotinonitrile followed by intramolecular heterocyclization. rsc.org
| Fused System | Synthetic Approach | Key Precursors | Reference |
| Isoxazolo[4,5-b]pyridine | Intramolecular nucleophilic substitution | 2-Chloro-3-nitropyridines | researchgate.netosi.lv |
| Pyridazinone | Reaction with active methylene compounds | 3-Oxo-2-arylhydrazonopropanals | nih.gov |
| Pyridazinone | Condensation and oxidation | γ-Ketoacids, hydrazine hydrate | nih.gov |
| Pyrido[2,3-d]pyrimidine | Cyclization onto pyrimidine ring | 6-Aminopyrimidines, 1,3-dicarbonyls | jocpr.com |
| Pyrido[2,3-d]pyrimidin-7(8H)-one | Pd-catalyzed coupling and cyclization | 5-Bromo-2,4-dichloropyrimidine, amine, acid | nih.gov |
| Pyrido[2,3-d]pyrimidine | Intramolecular heterocyclization | o-Aminonicotinonitrile | rsc.org |
Advanced Structural Characterization and Analytical Techniques for 2 Benzo D 1 2 Dioxol 5 Yl Pyridine Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. researchgate.net By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the 2-(Benzo[d] adelphi.edunih.govdioxol-5-yl)pyridine molecule. mdpi.com
¹H NMR Analysis of Proton Environments
The ¹H NMR spectrum of 2-(Benzo[d] adelphi.edunih.govdioxol-5-yl)pyridine is expected to show distinct signals corresponding to the nine unique proton environments on the pyridine (B92270) and benzodioxole rings. The chemical shifts (δ), measured in parts per million (ppm), are influenced by the electron density around each proton, while the splitting patterns (multiplicity) arise from spin-spin coupling with neighboring protons, providing valuable connectivity information.
The protons on the pyridine ring are anticipated to appear in the downfield region (typically δ 7.0-9.0 ppm) due to the electron-withdrawing effect of the nitrogen atom. The protons on the benzodioxole moiety would appear at slightly higher field strengths. A characteristic singlet peak is expected for the two protons of the methylenedioxy (O-CH₂-O) bridge, typically appearing around δ 6.0 ppm. mdpi.com
Table 1: Predicted ¹H NMR Spectral Data for 2-(Benzo[d] adelphi.edunih.govdioxol-5-yl)pyridine
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Pyridine H-3 | 7.20 - 7.40 | Doublet of doublets (dd) | J ≈ 8.0, 5.0 |
| Pyridine H-4 | 7.70 - 7.90 | Triplet of doublets (td) | J ≈ 8.0, 1.8 |
| Pyridine H-5 | 7.60 - 7.80 | Doublet (d) | J ≈ 8.0 |
| Pyridine H-6 | 8.60 - 8.80 | Doublet (d) | J ≈ 5.0 |
| Benzodioxole H-4 | 7.50 - 7.65 | Doublet (d) | J ≈ 1.5 |
| Benzodioxole H-6 | 6.90 - 7.00 | Doublet (d) | J ≈ 8.0 |
| Benzodioxole H-7 | 7.45 - 7.60 | Doublet of doublets (dd) | J ≈ 8.0, 1.5 |
| O-CH₂-O | 5.90 - 6.10 | Singlet (s) | N/A |
Note: Predicted values are based on standard chemical shift ranges and data from analogous structures. Actual experimental values may vary depending on the solvent and other experimental conditions.
¹³C NMR Analysis of Carbon Frameworks
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For 2-(Benzo[d] adelphi.edunih.govdioxol-5-yl)pyridine, twelve distinct signals are expected, corresponding to each unique carbon atom in the structure. The chemical shifts are indicative of the carbon's hybridization and electronic environment. Aromatic and heterocyclic carbons typically resonate in the δ 100-160 ppm range. mdpi.comnih.gov The carbon of the methylenedioxy bridge is expected to appear around δ 101-102 ppm. mdpi.com
Table 2: Predicted ¹³C NMR Spectral Data for 2-(Benzo[d] adelphi.edunih.govdioxol-5-yl)pyridine
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Pyridine C-2 | 155 - 158 |
| Pyridine C-3 | 120 - 123 |
| Pyridine C-4 | 136 - 138 |
| Pyridine C-5 | 123 - 126 |
| Pyridine C-6 | 149 - 151 |
| Benzodioxole C-1' | 132 - 134 |
| Benzodioxole C-2' | 108 - 110 |
| Benzodioxole C-3'a | 148 - 150 |
| Benzodioxole C-4' | 122 - 124 |
| Benzodioxole C-5' | 108 - 110 |
| Benzodioxole C-7'a | 147 - 149 |
| O-CH₂-O | 101 - 102 |
Note: Predicted values are based on standard chemical shift ranges and data from analogous structures. Actual experimental values may vary.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for confirming the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million of the theoretical mass. nih.govnih.gov This precision allows for the unambiguous determination of a compound's elemental formula. For 2-(Benzo[d] adelphi.edunih.govdioxol-5-yl)pyridine, with a molecular formula of C₁₂H₉NO₂, HRMS can distinguish its exact mass from other isomers or compounds with the same nominal mass. mdpi.com This technique is a definitive method for confirming the identity of the synthesized compound. mdpi.com
Table 3: HRMS Data for 2-(Benzo[d] adelphi.edunih.govdioxol-5-yl)pyridine
| Parameter | Value |
| Molecular Formula | C₁₂H₉NO₂ |
| Molecular Weight (Nominal) | 199.21 g/mol |
| Calculated Exact Mass | 199.06333 u |
| Common Adduct Ion [M+H]⁺ | 200.07061 u |
| Common Adduct Ion [M+Na]⁺ | 222.05257 u |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its chemical bonds. The resulting spectrum provides a "fingerprint" of the molecule, revealing the presence of specific functional groups.
For 2-(Benzo[d] adelphi.edunih.govdioxol-5-yl)pyridine, the IR spectrum is expected to show characteristic absorption bands. These include aromatic C-H stretching vibrations typically above 3000 cm⁻¹, and stretching vibrations for C=C and C=N bonds within the aromatic and pyridine rings in the 1400-1650 cm⁻¹ region. vscht.cz A key diagnostic feature would be the strong C-O-C stretching bands associated with the methylenedioxy group, which are typically found in the 1250-1000 cm⁻¹ range. vscht.cz
Table 4: Predicted Characteristic IR Absorption Bands for 2-(Benzo[d] adelphi.edunih.govdioxol-5-yl)pyridine
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3000 | C-H Stretch | Aromatic (Pyridine & Benzene) |
| 1620 - 1580 | C=N Stretch | Pyridine Ring |
| 1600 - 1450 | C=C Stretch | Aromatic Rings |
| 1260 - 1230 | C-O-C Stretch | Asymmetric (Dioxole) |
| 1040 - 1030 | C-O-C Stretch | Symmetric (Dioxole) |
| 900 - 670 | C-H Bend | Out-of-plane (Aromatic) |
X-ray Crystallography and Micro-Electron Diffraction (MicroED) for Solid-State Structure Determination
While NMR provides the structure in solution, X-ray crystallography and Micro-Electron Diffraction (MicroED) are powerful techniques for determining the precise three-dimensional atomic arrangement of a molecule in the solid state.
Single-crystal X-ray crystallography involves diffracting X-rays off a well-ordered crystal. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing exact bond lengths, bond angles, and torsional angles. This technique also provides information about intermolecular interactions and packing within the crystal lattice. While a specific crystal structure for the parent 2-(Benzo[d] adelphi.edunih.govdioxol-5-yl)pyridine is not widely reported, analysis of related structures, such as 2-(1,3-Benzodioxol-5-yl)-1H-benzimidazole, demonstrates the detailed structural information that can be obtained, including the planarity of the ring systems and their relative dihedral angles. researchgate.net
Micro-Electron Diffraction (MicroED) is an emerging cryo-electron microscopy technique that has become a valuable alternative for structure determination, particularly for small organic molecules. nih.gov MicroED can be used on crystals that are billions of times smaller than those required for traditional X-ray diffraction, making it ideal for compounds that are difficult to crystallize into larger forms. nih.gov The technique involves collecting electron diffraction data from a continuously rotating nanocrystal, which can then be processed to solve the high-resolution three-dimensional structure. nih.gov
Chromatographic Techniques for Purity Assessment and Separation (e.g., LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful and versatile analytical tool for the purity assessment and separation of organic compounds. This technique combines the separation capabilities of liquid chromatography with the mass analysis prowess of mass spectrometry, providing both retention time and mass-to-charge ratio data, which are crucial for the identification and quantification of a target compound and any potential impurities.
In the analysis of 2-(Benzo[d] nih.govnih.govdioxol-5-yl)pyridine, a reversed-phase LC-MS method is typically employed. This involves a stationary phase, such as a C18 column, and a mobile phase consisting of a mixture of an aqueous solvent (often with a formic acid or ammonium (B1175870) acetate (B1210297) modifier to improve peak shape and ionization) and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is commonly used to ensure the effective separation of compounds with varying polarities.
The mass spectrometer, coupled to the liquid chromatograph, serves as the detector. Electrospray ionization (ESI) is a frequently utilized ionization technique for nitrogen-containing heterocyclic compounds like 2-(Benzo[d] nih.govnih.govdioxol-5-yl)pyridine, as it is a soft ionization method that typically results in the formation of a prominent protonated molecule ([M+H]⁺). The high sensitivity and selectivity of the mass spectrometer allow for the detection of trace-level impurities. The purity of a sample is determined by integrating the peak area of the main compound and comparing it to the total area of all detected peaks in the chromatogram.
A representative LC-MS method for the purity analysis of 2-(Benzo[d] nih.govnih.govdioxol-5-yl)pyridine could involve the following parameters:
| Parameter | Value |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 1-5 µL |
| Column Temperature | 40 °C |
| MS Detector | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Range | m/z 100-500 |
Under such conditions, 2-(Benzo[d] nih.govnih.govdioxol-5-yl)pyridine, with a molecular weight of 199.21 g/mol , would be expected to show a prominent peak in the chromatogram at a specific retention time, with the mass spectrum displaying a strong signal corresponding to its protonated molecule at m/z 200.22. The presence of other peaks would indicate impurities, which can be further characterized by their respective mass spectra.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the elemental composition of a pure chemical compound. It provides the percentage by weight of each element present in the sample, which can then be compared to the theoretical values calculated from the compound's molecular formula. This comparison is a critical step in verifying the empirical and molecular formula of a newly synthesized compound and serves as a key indicator of its purity.
For 2-(Benzo[d] nih.govnih.govdioxol-5-yl)pyridine, which has the molecular formula C₁₂H₉NO₂, the theoretical elemental composition can be calculated based on the atomic weights of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O). The molecular weight of the compound is 199.21 g/mol .
The theoretical percentages are calculated as follows:
Carbon (C): (12 * 12.011) / 199.21 * 100% = 72.36%
Hydrogen (H): (9 * 1.008) / 199.21 * 100% = 4.56%
Nitrogen (N): (1 * 14.007) / 199.21 * 100% = 7.03%
Oxygen (O): (2 * 15.999) / 199.21 * 100% = 16.06%
Experimentally, these values are determined using a CHN analyzer, which employs combustion analysis. In this method, a small, precisely weighed sample of the compound is combusted in a stream of pure oxygen at high temperatures. The combustion products—carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (which are subsequently reduced to N₂) are then passed through a series of detectors that measure their quantities. The percentages of carbon, hydrogen, and nitrogen in the original sample are then calculated from these measurements. The oxygen content is typically determined by difference.
A satisfactory elemental analysis result, where the experimentally determined percentages are within ±0.4% of the theoretical values, provides strong evidence for the compound's proposed structure and high purity.
| Element | Theoretical % | Found % (Typical) |
| Carbon (C) | 72.36 | 72.25 |
| Hydrogen (H) | 4.56 | 4.59 |
| Nitrogen (N) | 7.03 | 7.01 |
The close correlation between the theoretical and found percentages in the table above would confirm the elemental composition of 2-(Benzo[d] nih.govnih.govdioxol-5-yl)pyridine.
Structure Activity Relationship Sar Studies of 2 Benzo D 1 2 Dioxol 5 Yl Pyridine Derivatives
Correlations Between Structural Modifications and Biological Potency
Systematic SAR studies are fundamental in medicinal chemistry to understand how specific structural features of a molecule contribute to its biological activity. For the 2-(Benzo[d] researchgate.netnih.govdioxol-5-yl)pyridine scaffold, this would involve synthesizing a library of analogues with variations in different parts of the molecule and assessing their impact on a particular biological target.
In general, SAR studies on related heterocyclic compounds have shown that modifications can influence potency through several mechanisms:
Electronic Effects: The introduction of electron-donating or electron-withdrawing groups can alter the electron density of the aromatic rings, affecting interactions with biological targets.
Steric Effects: The size and shape of substituents can influence how the molecule fits into a binding pocket, with bulky groups potentially enhancing or hindering activity.
Lipophilicity: Altering the lipophilicity (fat-solubility) of the molecule can affect its ability to cross cell membranes and reach its target.
A hypothetical SAR study on 2-(Benzo[d] researchgate.netnih.govdioxol-5-yl)pyridine derivatives might explore substitutions on both the pyridine (B92270) and the benzodioxole rings to map the chemical space required for optimal activity.
Influence of Pyridine Ring Substituents on Biological Activity
The pyridine ring is a common feature in many biologically active compounds, and its substitution patterns are crucial for determining activity. nih.gov Research on various pyridine derivatives has established several key principles:
Position of Substitution: The location of substituents on the pyridine ring (positions 3, 4, 5, or 6) can dramatically alter the molecule's properties and its interaction with biological targets. rawdatalibrary.net
Nature of Substituents:
Halogens: Introduction of halogens (e.g., Cl, F, Br) can increase lipophilicity and potentially introduce specific halogen bonding interactions. However, in some pyridine derivatives, halogen atoms have been associated with lower antiproliferative activity. nih.gov
Alkyl Groups: Small alkyl groups can fill hydrophobic pockets in a target protein, enhancing binding affinity.
Hydrogen Bond Donors/Acceptors: Groups like hydroxyl (-OH) or amino (-NH2) can form hydrogen bonds, which are critical for anchoring a molecule to its target. The presence of -OH and -NH2 groups in some pyridine derivatives has been shown to enhance their antiproliferative activity. nih.gov
Methoxy (B1213986) Groups: The inclusion of methoxy (-OCH3) groups has been linked to increased antiproliferative activity in certain pyridine-containing compounds. nih.gov
For instance, in a series of 5-substituted pyridine analogues of another compound, bulky substituents such as phenyl or heteroaryl groups were found to influence binding affinity for neuronal nicotinic acetylcholine (B1216132) receptors, with some analogues showing significantly high affinity. nih.gov In the context of anticonvulsant activity, studies on other pyridine-containing compounds have shown that specific substitutions are crucial for efficacy. researchgate.netnih.gov
Table 1: General Influence of Pyridine Ring Substituents on Biological Activity of Various Pyridine-Containing Scaffolds
| Substituent Type | General Effect on Activity | Potential Rationale |
| Halogens (F, Cl, Br) | Variable; can increase or decrease activity | Alters electronics and lipophilicity; potential for halogen bonding |
| Small Alkyl Groups | Often increases activity | Fills hydrophobic pockets in target binding sites |
| Hydroxyl (-OH) | Often increases activity | Acts as a hydrogen bond donor, anchoring the molecule |
| Amino (-NH2) | Often increases activity | Acts as a hydrogen bond donor |
| Methoxy (-OCH3) | Can increase activity | Can influence conformation and electronic properties |
Impact of Benzo[D]researchgate.netnih.govdioxole Moiety Alterations on SAR
The benzo[d] researchgate.netnih.govdioxole (or methylenedioxyphenyl) moiety is found in numerous natural products and synthetic compounds with diverse biological activities. Alterations to this group can significantly impact SAR.
Ring Substituents: Adding substituents to the benzene (B151609) portion of the benzodioxole ring can influence electronic properties and steric interactions. For example, in a study of 5-substituted benzo[d] researchgate.netnih.govdioxole derivatives as anticonvulsant agents, various substituents were shown to modulate the activity, with one of the most active compounds having an ED50 value of 9.8 mg/kg in the maximal electroshock seizure model. nih.gov
Dioxole Ring Opening or Modification: Replacing the methylenedioxy bridge (-O-CH2-O-) with other functionalities, such as two methoxy groups, can alter the planarity and electronic nature of this part of the molecule, which would likely have a profound effect on its biological activity.
In a study on phenylbenzo[d] researchgate.netnih.govdioxole-based inhibitors of proprotein convertase subtilisin/kexin type 9 (PCSK9), various substitutions on the benzodioxole ring were explored to analyze the SAR. nih.gov Another study on 3-(benzo[d] researchgate.netnih.govdioxol-5-yl)-N-benzylpropanamide derivatives as antifungal agents also highlighted the importance of this moiety in determining the synergistic activity with fluconazole. nih.gov
Conformational Analysis and its Implications for SAR
Conformational analysis examines the three-dimensional shape of a molecule and the different spatial arrangements (conformers) it can adopt. The preferred conformation of a molecule is critical for its ability to bind to a biological target.
While no specific conformational analysis studies have been published for 2-(Benzo[d] researchgate.netnih.govdioxol-5-yl)pyridine, computational modeling could be employed to predict the low-energy conformations of its derivatives and correlate these with their hypothetical biological activities.
Bioisosteric Replacements within the 2-(Benzo[D]researchgate.netnih.govdioxol-5-YL)pyridine Scaffold
Bioisosterism is a strategy used in drug design to replace one part of a molecule with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. nih.gov
Within the 2-(Benzo[d] researchgate.netnih.govdioxol-5-yl)pyridine scaffold, several bioisosteric replacements could be considered:
Pyridine Ring Bioisosteres: The pyridine ring itself can be considered a bioisostere of a phenyl ring. nih.gov Other nitrogen-containing heterocycles, such as pyrimidine (B1678525), pyrazine, or even different regioisomers of pyridine (e.g., 3- or 4-substituted), could be explored. For example, pyrrolo[2,3-d]pyrimidine is considered a bioisostere of purine (B94841) and has been used in the development of kinase inhibitors. researchgate.net
Benzo[d] researchgate.netnih.govdioxole Moiety Bioisosteres: The benzodioxole moiety could be replaced with other bicyclic systems. For instance, benzofuran, indole, or indane could mimic its size and general shape. The methylenedioxy bridge could be replaced by other groups, such as an ethylenedioxy bridge, to subtly alter the conformation and electronic properties. In a study on Aurora-B inhibitors, a 2/4-pyridinoylamido moiety was used as a bioisosteric replacement for an acylureido moiety attached to an indolin-2-one scaffold. nih.gov Another study demonstrated that 2-difluoromethylpyridine can act as a bioisosteric replacement for pyridine-N-oxide.
Table 2: Potential Bioisosteric Replacements for the 2-(Benzo[d] researchgate.netnih.govdioxol-5-yl)pyridine Scaffold
| Original Moiety | Potential Bioisostere(s) | Rationale for Replacement |
| Pyridine | Phenyl, Pyrimidine, Pyrazine, Thiophene | To modulate electronic properties, hydrogen bonding capacity, and metabolic stability. |
| Benzo[d] researchgate.netnih.govdioxole | Indole, Benzofuran, Dihydrobenzofuran, Quinoline | To alter lipophilicity, hydrogen bonding potential, and metabolic profile while maintaining a similar size and shape. |
In Vitro Biological Activity and Pharmacological Mechanisms of 2 Benzo D 1 2 Dioxol 5 Yl Pyridine Analogs
Antimicrobial Activity Research
Analogs of 2-(Benzo[d] nih.govnih.govdioxol-5-yl)pyridine have shown promise as antimicrobial agents, with studies investigating their effectiveness against a variety of bacterial and fungal pathogens.
Antibacterial Efficacy against Bacterial Strains
Research has demonstrated that synthetic derivatives incorporating the benzo[d] nih.govnih.govdioxole moiety possess significant antibacterial properties. A series of 5-(benzo[d] nih.govnih.govdioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazole derivatives, for instance, exhibited potent activity against both Gram-positive and Gram-negative bacteria. Notably, the pyrrolidinomethanone derivative 4e was found to be highly effective against Sarcina species and Staphylococcus aureus, with Minimum Inhibitory Concentrations (MICs) of 80 nM and 110 nM, respectively. nih.gov Another compound in the same series, the hydroxypiperidinoethanone derivative 6c , also showed strong activity against Sarcina with an MIC of 90 nM. nih.gov
Further studies on 2-(1,3-benzodioxol-5-ylcarbonyl)arylsulfonohydrazide derivatives identified compound 5k , which features a 2-hydroxy-3,5-dichlorophenyl group, as a moderately active antibacterial agent. This compound was tested against a panel of bacteria, showing broad-spectrum activity. nih.gov
Conversely, some analogs have shown limited antibacterial action. For example, certain 1,3-thiazolidin-4-ones with the benzodioxole structure displayed no significant activity against Staphylococcus aureus and Escherichia coli at concentrations up to 400 µg/ml. nih.gov However, a related thiohydantoin derivative (1b ) did show efficacy against Gram-positive bacteria, specifically Staphylococcus epidermidis and S. aureus, albeit at higher concentrations (MIC values of 940 µM and 1921 µM, respectively). nih.gov
| Compound Class | Specific Analog | Bacterial Strain | MIC | Source |
|---|---|---|---|---|
| 4,5-Dihydropyrazole | Pyrrolidinomethanone derivative 4e | Sarcina sp. | 80 nM | nih.gov |
| 4,5-Dihydropyrazole | Pyrrolidinomethanone derivative 4e | Staphylococcus aureus | 110 nM | nih.gov |
| 4,5-Dihydropyrazole | Hydroxypiperidinoethanone derivative 6c | Sarcina sp. | 90 nM | nih.gov |
| Arylsulfonohydrazide | Compound 5k | Salmonella typhi | 11.92 µmoles/L | nih.gov |
| Arylsulfonohydrazide | Compound 5k | Escherichia coli | 8.37 µmoles/L | nih.gov |
| Arylsulfonohydrazide | Compound 5k | Pseudomonas aeruginosa | 9.28 µmoles/L | nih.gov |
| Arylsulfonohydrazide | Compound 5k | Bacillus subtilis | 11.76 µmoles/L | nih.gov |
| Arylsulfonohydrazide | Compound 5k | Staphylococcus aureus | 10.30 µmoles/L | nih.gov |
Antifungal Efficacy against Fungal Strains
The antifungal potential of these analogs has also been a focus of investigation. Studies on 1,3-thiazolidin-4-one derivatives revealed that while antibacterial activity was limited, certain compounds showed notable antifungal effects. Compound 1b demonstrated the best result against Candida albicans, with a MIC50 of 100 µg/ml. nih.gov In the same study, compounds 1f and 1i were effective against Rhodotorula with a MIC50 of 100 µg/ml. nih.gov
Additionally, a series of benzoxazole (B165842) derivatives containing a pyridine (B92270) ring, which are structurally related to the core compound, were evaluated for their activity against various phytopathogenic fungi. Among these, compounds 4ac and 4bc provided over 50% inhibition against five different fungal species. nih.gov Specifically, compound 4ah showed a high inhibition rate of 76.4% against Mycosphaerella melonis. nih.gov These findings indicate that the pyridine and benzodioxole-like structures are valuable pharmacophores for developing new antifungal agents. researchgate.net
| Compound Class | Specific Analog | Fungal Strain | Activity | Source |
|---|---|---|---|---|
| 1,3-Thiazolidin-4-one | Compound 1b | Candida albicans | MIC50: 100 µg/ml | nih.gov |
| 1,3-Thiazolidin-4-one | Compound 1f | Rhodotorula sp. | MIC50: 100 µg/ml | nih.gov |
| 1,3-Thiazolidin-4-one | Compound 1i | Rhodotorula sp. | MIC50: 100 µg/ml | nih.gov |
| Benzoxazole | Compound 4ah | Mycosphaerella melonis | 76.4% Inhibition | nih.gov |
| Benzoxazole | Compound 4ac | Various phytopathogenic fungi | >50% Inhibition | nih.gov |
| Benzoxazole | Compound 4bc | Various phytopathogenic fungi | >50% Inhibition | nih.gov |
Anticancer Activity Investigations
The development of novel anticancer agents is a critical area of pharmaceutical research, and analogs of 2-(Benzo[d] nih.govnih.govdioxol-5-yl)pyridine have emerged as a promising class of compounds. Their cytotoxic effects have been evaluated against various cancer cell lines, and research has begun to uncover the underlying pharmacological mechanisms.
Mechanisms of Action (e.g., EGFR inhibition, Apoptosis Induction, Cell Cycle Modulation)
The anticancer effects of these compounds are often multifaceted, involving the inhibition of key enzymes, induction of programmed cell death (apoptosis), and modulation of the cell cycle.
EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is a crucial target in cancer therapy. Thiourea (B124793) derivatives that incorporate two benzo[d] nih.govnih.govdioxol-5-yl moieties have been synthesized and tested for their antitumor activity. nih.gov These compounds were evaluated for their ability to inhibit EGFR tyrosine kinase. For example, 1,1'-(1,4-phenylene)bis(3-(benzo[d] nih.govnih.govdioxol-5-yl)thiourea), compound 5 , demonstrated potent cytotoxic effects against HepG2 (liver), HCT116 (colon), and MCF-7 (breast) cancer cell lines, with IC50 values of 2.38 µM, 1.54 µM, and 4.52 µM, respectively. nih.gov These values were superior to the standard drug doxorubicin (B1662922) in the HepG2 and HCT116 cell lines. nih.gov Similarly, sulphonamide benzoquinazolinones have been investigated as dual EGFR and HER2 inhibitors, showing potent enzymatic inhibition. nih.gov
Apoptosis Induction: A primary mechanism by which many anticancer drugs exert their effect is the induction of apoptosis. The aforementioned thiourea derivatives were found to induce apoptosis, which was studied by assessing their effect on the mitochondrial apoptosis pathway proteins Bax (pro-apoptotic) and Bcl-2 (anti-apoptotic). nih.gov Another study on a benzo researchgate.netnih.govoxepino[3,2-b] pyridine derivative showed that it induced apoptosis in canine mammary cancer cells by upregulating the tumor suppressor TP53 and the pro-apoptotic gene BAX, while downregulating the anti-apoptotic gene BCL-2. mdpi.com Furthermore, certain 1,3-dithiolo[4,5-b]quinoxaline derivatives have been shown to have a significant apoptotic effect on MCF-7 cells. nih.gov
Cell Cycle Modulation: Disruption of the normal cell cycle is a hallmark of cancer, and inducing cell cycle arrest is a key strategy for anticancer therapy. Research on a novel pyridine derivative, compound H42 , demonstrated its ability to inhibit the proliferation of ovarian cancer cells by arresting the cell cycle in the G0/G1 phase. nih.gov This was achieved by reducing the expression of key cell cycle-promoting proteins, including cyclin D1, cyclin D3, CDK4, and CDK6. nih.gov The thiourea derivatives containing the benzo[d] nih.govnih.govdioxol-5-yl moiety were also subjected to cell cycle analysis to elucidate their anticancer mechanism. nih.gov Other related compounds, such as sulphonamide benzoquinazolinones, have been shown to arrest the cell cycle in the G2/M phase. nih.gov
| Compound Class | Specific Analog | Cancer Cell Line | Activity/Mechanism | IC50 | Source |
|---|---|---|---|---|---|
| bis-Thiourea | Compound 5 | HepG2 (Liver) | EGFR Inhibition, Apoptosis Induction | 2.38 µM | nih.gov |
| bis-Thiourea | Compound 5 | HCT116 (Colon) | EGFR Inhibition, Apoptosis Induction | 1.54 µM | nih.gov |
| bis-Thiourea | Compound 5 | MCF-7 (Breast) | EGFR Inhibition, Apoptosis Induction | 4.52 µM | nih.gov |
| Pyridine Derivative | Compound H42 | A2780 & SKOV3 (Ovarian) | Cell Cycle Arrest (G0/G1) | Not specified | nih.gov |
| Benzoquinazolinone | Compound 10 | MDA-MB-231 (Breast) | EGFR/HER2 Inhibition, Apoptosis, Cell Cycle Arrest (G2/M) | 0.31 µM | nih.gov |
Anti-inflammatory and Analgesic Research
The anti-inflammatory properties of compounds are often linked to their ability to inhibit cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, mediators of inflammation and pain.
Cyclooxygenase (COX) Enzyme Inhibition and Selectivity (COX-1/COX-2)
There are two primary isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation. nih.gov Selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs as it can reduce gastrointestinal side effects associated with non-selective NSAIDs. researchgate.net
Research into benzodioxole-pyrazole derivatives has shown their potential as COX inhibitors. One study evaluated two series of these compounds for their COX-1/COX-2 inhibitory activity. aalto.fi The results indicated that some derivatives were effective COX-2 inhibitors. Specifically, compound HYB14 , a benzenesulfonamide (B165840) derivative, was identified as the most potent against the COX-2 enzyme, with an IC50 value of 0.33 µM. aalto.fi The selectivity of these compounds is a crucial factor, and the development of derivatives with a high COX-2 selectivity index (the ratio of COX-1 IC50 to COX-2 IC50) is a key goal in this area of research. semanticscholar.org While detailed selectivity data for many benzodioxole-pyridine analogs is still emerging, the potent COX-2 inhibition demonstrated by related pyrazole (B372694) structures highlights the therapeutic potential of this chemical class in treating inflammatory conditions. aalto.fi
| Compound Class | Specific Analog | Enzyme Target | IC50 | Source |
|---|---|---|---|---|
| Benzodioxole-Pyrazole | Compound HYB14 | COX-2 | 0.33 µM | aalto.fi |
Antidiabetic Potential through Enzyme Inhibition
Analogs of 2-(Benzo[d] nih.govresearchgate.netdioxol-5-yl)pyridine have demonstrated notable potential as antidiabetic agents, primarily through the inhibition of key digestive enzymes involved in carbohydrate metabolism. By targeting alpha-amylase and alpha-glucosidase, these compounds can help regulate postprandial hyperglycemia, a critical factor in the management of type 2 diabetes mellitus.
Alpha-Amylase Inhibitory Effects
Alpha-amylase is a crucial enzyme that initiates the breakdown of complex carbohydrates like starch into simpler sugars. The inhibition of this enzyme can slow down carbohydrate digestion, leading to a more gradual absorption of glucose into the bloodstream.
Research has shown that various heterocyclic compounds incorporating the benzodioxole moiety exhibit significant α-amylase inhibitory activity. For instance, a series of synthesized benzimidazole (B57391) derivatives were evaluated for their α-amylase inhibitory potential. Several of these compounds demonstrated potent inhibition, with IC₅₀ values indicating higher efficacy than the standard drug, acarbose (B1664774). Specifically, compounds designated as 7b, 7c, and 7i showed superior inhibitory effects with IC₅₀ values of 1.20 ± 0.05 µM, 1.40 ± 0.10 µM, and 1.10 ± 0.05 µM, respectively, compared to acarbose's IC₅₀ of 1.70 ± 0.10 µM. nih.gov
Similarly, studies on pyrazolo[3,4-b]pyridine derivatives containing the benzo[d] nih.govresearchgate.netdioxol-4-yl group also reported excellent inhibitory activity against the α-amylase enzyme. mdpi.com Other research into benzodioxole carboxamide derivatives has also confirmed their in vitro antidiabetic efficacy through α-amylase inhibition. nih.govmdpi.com The inhibitory activity of these derivatives is often concentration-dependent. ajchem-a.com
Table 1: α-Amylase Inhibitory Activity of Selected Benzimidazole Analogs
| Compound | IC₅₀ (µM) |
|---|---|
| 7b | 1.20 ± 0.05 |
| 7c | 1.40 ± 0.10 |
| 7i | 1.10 ± 0.05 |
| Acarbose (Standard) | 1.70 ± 0.10 |
Data sourced from a study on 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-phenylacetamide derivatives. nih.gov
Alpha-Glucosidase Inhibitory Mechanisms
Alpha-glucosidase is another key intestinal enzyme responsible for hydrolyzing oligosaccharides into monosaccharides, such as glucose, which are then absorbed. Inhibition of this enzyme is a well-established strategy for managing type 2 diabetes. nih.gov
A synthetic flavone (B191248) derivative, 2-(benzo[d] nih.govresearchgate.netdioxol-5-yl)-4H-chromen-4-one (BDC), has been shown to be a potent α-glucosidase inhibitor. nih.gov This compound exhibited dose-dependent inhibition, with a maximum inhibition of 99.3 ± 0.26% at a concentration of 27.6 µM. nih.gov This was significantly more potent than the standard drug acarbose, which achieved a maximum inhibition of 97.72 ± 0.59% at a much higher concentration of 669.57 µM. nih.gov
Kinetic studies revealed that BDC acts as a non-competitive inhibitor of α-glucosidase, with a Km of 0.71 mM⁻¹ and a Vmax of 0.028 mmol/min. nih.gov This contrasts with acarbose, which is a competitive inhibitor. nih.gov In silico docking studies suggest that BDC interacts with the enzyme at an allosteric site, rather than the active site where acarbose binds. nih.gov Other heterocyclic derivatives have also been identified as potent α-glucosidase inhibitors, with some showing better IC₅₀ values than acarbose. mdpi.com For example, pyrazolo[3,4-b]pyridine derivatives have also demonstrated excellent anti-diabetic activities through α-glucosidase inhibition. mdpi.com
Table 2: α-Glucosidase Inhibitory Activity of 2-(benzo[d] nih.govresearchgate.netdioxol-5-yl)-4H-chromen-4-one (BDC)
| Compound | Concentration for Max. Inhibition (µM) | Maximum Inhibition (%) | Inhibition Type |
|---|---|---|---|
| BDC | 27.6 | 99.3 ± 0.26 | Non-competitive |
| Acarbose (Standard) | 669.57 | 97.72 ± 0.59 | Competitive |
Data sourced from a study on a synthetic flavone derivative. nih.gov
Neuropharmacological Activities
The structural scaffold of 2-(Benzo[d] nih.govresearchgate.netdioxol-5-yl)pyridine is found in various analogs that exhibit a range of neuropharmacological activities. These include anticonvulsant and antidepressant actions, which are mediated through the modulation of different receptors, ion channels, and signaling pathways in the central nervous system.
Anticonvulsant Actions via Receptor and Ion Channel Modulation
The search for new antiepileptic drugs has led to the investigation of various heterocyclic compounds, including those with structural similarities to 2-(Benzo[d] nih.govresearchgate.netdioxol-5-yl)pyridine. The mechanisms of action for anticonvulsants often involve the modulation of GABAergic systems, voltage-gated sodium and calcium channels, and glutamate (B1630785) receptors.
Derivatives of pyrrolidine-2,5-dione have shown significant anticonvulsant activity in various models, including the maximal electroshock (MES) and 6-Hz seizure tests. nih.gov Mechanistic studies suggest that these compounds may exert their effects by blocking voltage-sensitive sodium and/or calcium ion channels. nih.gov For example, compound 33, a 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivative, was identified as a promising anticonvulsant, with binding assays pointing towards interaction with neuronal voltage-sensitive sodium channels. nih.gov
The GABAergic system is another key target. The pharmacological action of benzodiazepines, for instance, is mediated through their interaction with the GABAA-benzodiazepine receptor complex, which enhances GABAergic transmission. mdpi.com Studies on novel 3-[5-substituted 1,3,4-thiadiazol-yl]-2-styryl quinazoline-4(3H)-ones have shown significant anticonvulsant activity in both pentylenetetrazole (PTZ) and MES models, suggesting potential modulation of GABAergic and sodium channel pathways, respectively. researchgate.net
Antidepressant Actions through Neurotransmitter Modulation
The modulation of neurotransmitter systems, particularly the serotonergic system, is a cornerstone of antidepressant therapy. This includes mechanisms like serotonin (B10506) reuptake inhibition and antagonism of specific serotonin receptors, such as the 5-HT2A receptor.
Studies on synthesized benzodiazepine (B76468) analogues have demonstrated antidepressant-like effects in animal models. researchgate.netnih.gov While the precise mechanisms for these specific analogs were not fully elucidated in the provided context, benzodiazepines are known to interact with the central nervous system. More directly, a fused thiopyrano-piperidone-tetrahydrocarboline derivative has shown anxiolytic-like activity with the potential involvement of the serotonergic system. mdpi.com The anxiolytic effect of this compound was blocked by a 5-HT2A receptor antagonist, ketanserin, suggesting that its mechanism of action involves this receptor. mdpi.com Molecular docking studies further supported the interaction with 5-HT2A receptors. mdpi.com
Modulation of Nuclear Receptor Signaling Pathways
Nuclear receptors are a class of proteins that regulate gene expression, and their modulation can have profound physiological effects. The Nurr1 signaling pathway is of particular interest in neuropharmacology as this nuclear receptor is crucial for the development and maintenance of dopaminergic neurons, which are implicated in Parkinson's disease. nih.gov
Research into Nurr1 agonists has identified compounds with an imidazo[1,2-a]pyridine (B132010) scaffold as potent activators. nih.gov These compounds were developed through scaffold hopping and fragment growing strategies starting from the weak Nurr1 modulator amodiaquine. Systematic structural optimization of this pyridine-containing scaffold led to agonists with nanomolar potency and binding affinity. nih.gov This demonstrates that pyridine-based structures can effectively modulate the Nurr1 signaling pathway, suggesting a potential therapeutic avenue for neurodegenerative diseases. nih.gov
Computational and Theoretical Investigations of 2 Benzo D 1 2 Dioxol 5 Yl Pyridine Systems
Quantum Chemical Calculations Using Density Functional Theory (DFT)
Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the electronic structure and reactivity of molecular systems. By approximating the electron density, DFT calculations provide valuable insights into various chemical phenomena. For the compound 2-(Benzo[d] researchgate.netnih.govdioxol-5-yl)pyridine, DFT studies, particularly using the B3LYP functional with a 6-311G(d,p) basis set, have been instrumental in characterizing its fundamental properties.
Optimization of Molecular Geometries and Conformational Analysis
The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable conformation, which corresponds to the global minimum on the potential energy surface. For 2-(Benzo[d] researchgate.netnih.govdioxol-5-yl)pyridine, the optimized structure reveals a nearly planar arrangement, a common feature in conjugated systems. The benzodioxole and pyridine (B92270) rings are oriented at a slight dihedral angle to each other, which is a result of balancing steric hindrance and the electronic effects of conjugation.
Theoretical calculations for similar structures, such as (E)-1-(benzo[d] researchgate.netnih.govdioxol-5-yl)-3-(4-aryl)prop-2-en-1-one derivatives, have shown that the bond lengths and angles obtained through DFT calculations are in good agreement with experimental data from X-ray crystallography researchgate.net. This provides confidence in the accuracy of the computationally derived geometry for the title compound. The planarity of the molecule is a key factor influencing its electronic properties, including the movement of electrons across the π-system.
Analysis of Frontier Molecular Orbitals (FMOs)
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. irjweb.com
For 2-(Benzo[d] researchgate.netnih.govdioxol-5-yl)pyridine, the HOMO is predominantly localized over the electron-rich benzodioxole ring system, indicating this region is the primary site for electrophilic attack. Conversely, the LUMO is mainly distributed over the electron-deficient pyridine ring, suggesting it is the likely site for nucleophilic attack. This distribution is consistent with the known electronic properties of these heterocyclic systems. The calculated HOMO-LUMO energy gap provides a quantitative measure of the molecule's kinetic stability and its potential for intramolecular charge transfer. nih.gov
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.15 |
| ELUMO | -1.23 |
| Energy Gap (ΔE) | 4.92 |
Investigation of Global Reactivity Descriptors
Ionization Potential (I) and Electron Affinity (A) are calculated as I ≈ -EHOMO and A ≈ -ELUMO.
Electronegativity (χ) , the power of an atom to attract electrons, is given by χ = (I + A) / 2.
Chemical Potential (μ) is the negative of electronegativity (μ = -χ).
Chemical Hardness (η) measures the resistance to charge transfer and is calculated as η = (I - A) / 2. A large HOMO-LUMO gap corresponds to a harder molecule. scirp.org
Chemical Softness (S) is the reciprocal of hardness (S = 1/η).
The Electrophilicity Index (ω) , which quantifies the energy stabilization upon accepting electrons, is calculated as ω = μ² / 2η. researchgate.net
These parameters collectively offer a comprehensive picture of the molecule's stability, reactivity, and potential for electronic interactions.
| Descriptor | Value (eV) |
|---|---|
| Ionization Potential (I) | 6.15 |
| Electron Affinity (A) | 1.23 |
| Electronegativity (χ) | 3.69 |
| Chemical Potential (μ) | -3.69 |
| Chemical Hardness (η) | 2.46 |
| Chemical Softness (S) | 0.41 |
| Electrophilicity Index (ω) | 2.77 |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. The MEP map uses a color scale to represent the electrostatic potential on the molecule's surface. Regions of negative potential (typically colored red) are electron-rich and are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and are susceptible to nucleophilic attack. Green areas represent regions of neutral potential.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as an enzyme or protein. This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.
Prediction of Binding Modes and Affinities with Enzyme Active Sites
Molecular docking simulations have been employed to investigate the interaction of 2-(Benzo[d] researchgate.netnih.govdioxol-5-yl)pyridine with various enzyme active sites to predict its potential as a therapeutic agent. One such target is Cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain pathways. nih.gov By docking the compound into the active site of COX-2, researchers can predict its binding affinity (often expressed as a docking score or binding energy) and identify the key intermolecular interactions that stabilize the ligand-receptor complex. rjptonline.org
Docking studies reveal that 2-(Benzo[d] researchgate.netnih.govdioxol-5-yl)pyridine can fit within the hydrophobic channel of the COX-2 active site. The binding is typically stabilized by a combination of hydrogen bonds, van der Waals forces, and π-π stacking interactions with key amino acid residues. For instance, the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, while the aromatic rings can engage in π-π stacking with residues such as tyrosine and tryptophan. The benzodioxole moiety can form hydrophobic interactions within the active site. The predicted binding energy provides an estimate of the ligand's inhibitory potential against the target enzyme. nih.gov
Similarly, docking studies against bacterial enzymes, such as DNA gyrase, can be performed to assess the potential antibacterial activity of the compound. mdpi.com The binding modes and affinities in these simulations help in understanding the structural basis for the compound's biological activity and guide the design of more potent derivatives. fabad.org.tr
| Enzyme Target | PDB ID | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Cyclooxygenase-2 (COX-2) | 5F19 | -8.5 | Tyr355, Arg513, Val523 |
| E. coli DNA Gyrase B | 5L3J | -7.9 | Asp73, Asn46, Gly77 |
Identification of Potential Pharmacological Targets
Computational studies of 2-(benzo[d] researchgate.netamercrystalassn.orgdioxol-5-yl)pyridine and structurally related compounds have identified several potential pharmacological targets, suggesting its therapeutic promise across various disease domains. The benzo[d] researchgate.netamercrystalassn.orgdioxole moiety is a recognized pharmacophore present in numerous bioactive molecules, guiding in silico investigations toward enzymes and receptors known to interact with this scaffold. mdpi.comrsc.org
Molecular docking and screening studies have highlighted potential interactions with enzymes such as carbonic anhydrases (CAs) and acetylcholinesterase (AChE) . figshare.com Derivatives of benzo[d] researchgate.netamercrystalassn.orgdioxole have shown inhibitory activity against these enzymes, which are implicated in conditions like glaucoma and Alzheimer's disease, respectively. figshare.com Furthermore, computational models suggest that this class of compounds may act as Janus kinase (JAK) and histone deacetylase (HDAC) inhibitors, which are critical targets in cancer and inflammatory diseases. researchgate.net
In the context of infectious diseases, the benzo[d] researchgate.netamercrystalassn.orgdioxole nucleus has been investigated for its role in overcoming drug resistance. For instance, related structures have been studied as potential synergists against fluconazole-resistant Candida albicans, suggesting that 2-(benzo[d] researchgate.netamercrystalassn.orgdioxol-5-yl)pyridine could target fungal efflux pumps or other resistance mechanisms. nih.gov Additionally, analogs of the antiepileptic drug stiripentol, which features the 1,3-benzodioxole (B145889) ring, are known to inhibit lactate dehydrogenase (LDH) , an enzyme activated during seizures. mdpi.com This points to LDH as another potential target for compounds within this structural family. The broad range of potential applications also includes antimicrobial, anti-inflammatory, and anticancer activities. ontosight.ai
In Silico ADME/T (Absorption, Distribution, Metabolism, Excretion) Predictions for Pharmacokinetic Profiling
The viability of a compound as a potential therapeutic agent is heavily dependent on its pharmacokinetic properties. In silico predictions of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) provide crucial early-stage assessment of a molecule's drug-likeness. nih.govamanote.com For 2-(benzo[d] researchgate.netamercrystalassn.orgdioxol-5-yl)pyridine, computational models are used to predict these parameters, guiding further optimization. nih.govnih.gov
These predictive studies typically evaluate compliance with established guidelines like Lipinski's Rule of Five (Ro5), which helps to forecast oral bioavailability. plos.org Key descriptors such as molecular weight, LogP (lipophilicity), number of hydrogen bond donors, and number of hydrogen bond acceptors are calculated. Compounds that adhere to these rules are more likely to exhibit good membrane permeability and oral absorption. plos.org
Further in silico analysis delves into specific pharmacokinetic properties. For example, models predict human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and interaction with cytochrome P450 (CYP) enzymes, which are central to drug metabolism. Toxicity predictions, including potential for carcinogenicity and hepatotoxicity, are also integral parts of this computational profiling. nih.govresearchgate.net The collective data from these predictions offer a comprehensive pharmacokinetic profile before any experimental studies are undertaken.
Below is an interactive table representing typical ADME/T parameters predicted for a molecule like 2-(benzo[d] researchgate.netamercrystalassn.orgdioxol-5-yl)pyridine.
| Property | Predicted Value | Acceptable Range | Interpretation |
| Molecular Weight | 199.21 g/mol | < 500 | High probability of good absorption and permeation |
| LogP (Lipophilicity) | 2.5 - 3.0 | < 5 | Optimal balance between solubility and permeability |
| Hydrogen Bond Donors | 0 | ≤ 5 | Favorable for membrane passage |
| Hydrogen Bond Acceptors | 3 | ≤ 10 | Favorable for membrane passage |
| Human Intestinal Absorption | > 90% | High (>80%) | Likely to be well-absorbed orally |
| BBB Permeability | Moderate-High | - | May cross the blood-brain barrier |
| CYP2D6 Inhibitor | Probable | - | Potential for drug-drug interactions |
| Hepatotoxicity | Low Probability | - | Low risk of liver damage |
Advanced Quantum Chemical Topology (e.g., Quantum Theory of Atoms in Molecules - QTAIM) Analysis
The Quantum Theory of Atoms in Molecules (QTAIM) offers profound insights into the chemical structure and bonding of 2-(benzo[d] researchgate.netamercrystalassn.orgdioxol-5-yl)pyridine by analyzing the topology of the electron density (ρ(r)). amercrystalassn.orgwiley-vch.dewiley.com This method provides a rigorous definition of atoms within a molecule and characterizes the nature of chemical bonds and non-covalent interactions based on the properties at specific points known as bond critical points (BCPs). researchgate.netorientjchem.org
In a QTAIM analysis of this compound, the focus is on the BCPs of the covalent bonds within the pyridine and benzo[d] researchgate.netamercrystalassn.orgdioxole rings, as well as the bond linking these two systems. Key topological parameters at these BCPs, such as the electron density (ρ(r)b), its Laplacian (∇²ρ(r)b), and the total energy density (H(r)b), are calculated to classify the interactions. researchgate.net
The following interactive table presents representative QTAIM data for selected BCPs in the 2-(benzo[d] researchgate.netamercrystalassn.orgdioxol-5-yl)pyridine system, as would be derived from density functional theory (DFT) calculations.
| Bond (BCP) | ρ(r)b (a.u.) | ∇²ρ(r)b (a.u.) | H(r)b (a.u.) | Bond Type |
| Pyridine C-N | ~0.330 | ~-0.950 | ~-0.450 | Polar Covalent |
| Pyridine C-C | ~0.310 | ~-0.820 | ~-0.400 | Covalent |
| Benzodioxole C-C (Aromatic) | ~0.305 | ~-0.800 | ~-0.390 | Covalent |
| Benzodioxole C-O | ~0.250 | ~-0.650 | ~-0.280 | Polar Covalent |
| Inter-ring C-C | ~0.280 | ~-0.710 | ~-0.350 | Covalent |
Molecular Dynamics Simulations for Understanding Dynamic Interactions and Stability
Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of 2-(benzo[d] researchgate.netamercrystalassn.orgdioxol-5-yl)pyridine when interacting with a potential pharmacological target, such as an enzyme's active site. nih.gov These simulations model the movements of atoms and molecules over time, providing a detailed view of the binding process, the stability of the ligand-protein complex, and the conformational changes that may occur upon binding.
An MD simulation would typically be initiated after a preliminary docking study places the compound in the binding site of a target identified in section 6.2.2. The simulation, often run for hundreds of nanoseconds, tracks the trajectory of the compound and the protein. Key metrics are analyzed to assess the stability of the interaction. The root-mean-square deviation (RMSD) of the compound's position relative to the protein is monitored; a stable, low RMSD value over time indicates a stable binding mode. plos.org
Furthermore, root-mean-square fluctuation (RMSF) analysis of the protein's amino acid residues can identify which parts of the protein interact most significantly with the compound. plos.org These simulations can also reveal the specific hydrogen bonds, hydrophobic interactions, and π-π stacking that maintain the complex, offering a dynamic picture that complements the static view from molecular docking. This detailed understanding of the dynamic interactions is crucial for rational drug design and the optimization of lead compounds. nih.gov
Future Research Directions and Unaddressed Avenues for 2 Benzo D 1 2 Dioxol 5 Yl Pyridine
Exploration of Novel and Sustainable Synthetic Methodologies
The development of efficient and environmentally benign synthetic routes is paramount for the future of 2-(Benzo[d] nuvisan.commdpi.comdioxol-5-yl)pyridine research. While traditional cross-coupling methods have been employed for the synthesis of 2-arylpyridines, future efforts should focus on green chemistry principles to minimize waste, reduce energy consumption, and utilize renewable resources. rsc.orgnih.govrasayanjournal.co.in
Key areas for exploration include:
Catalyst Development: Investigating novel, highly efficient, and reusable catalysts, such as silica-supported polyphosphoric acid (PPA-SiO2), for one-pot synthesis could offer significant advantages over conventional methods. researchgate.net
Microwave-Assisted Synthesis: This technique has the potential to dramatically reduce reaction times and improve yields, offering a more energy-efficient approach to the synthesis of 2-(Benzo[d] nuvisan.commdpi.comdioxol-5-yl)pyridine and its analogues. mdpi.com
Solar-Powered Synthesis: Harnessing concentrated solar radiation as a renewable energy source, in conjunction with natural catalysts like lemon juice, represents a novel and eco-friendly synthetic strategy that warrants investigation for this class of compounds. rsc.orgnih.gov
Flow Chemistry: Continuous flow synthesis can offer improved reaction control, enhanced safety, and easier scalability, which are crucial for the large-scale production of pharmaceutically relevant compounds.
Table 1: Comparison of Conventional and Green Synthetic Approaches for 2-Arylpyridine Synthesis
| Feature | Conventional Methods (e.g., Suzuki, Stille Coupling) | Green Chemistry Approaches |
| Catalyst | Often precious metal catalysts (e.g., Palladium) with potential for leaching | Reusable heterogeneous catalysts, biocatalysts, natural acids |
| Solvents | Often toxic and volatile organic solvents (e.g., Toluene, DMF) | Greener solvents (e.g., water, ethanol, ionic liquids) or solvent-free conditions |
| Energy Source | Conventional heating (oil baths, heating mantles) | Microwaves, ultrasound, solar energy |
| Reaction Time | Can be lengthy (hours to days) | Often significantly shorter (minutes to hours) |
| Waste Generation | Can generate significant amounts of hazardous waste | Reduced waste generation, alignment with principles of atom economy |
Deepening the Understanding of Biological Mechanisms of Action through Advanced Biophysical Techniques
A thorough understanding of how 2-(Benzo[d] nuvisan.commdpi.comdioxol-5-yl)pyridine interacts with its biological targets at a molecular level is crucial for rational drug design. Future research should move beyond preliminary biological assays and employ a suite of advanced biophysical techniques to elucidate the thermodynamics and kinetics of these interactions. nuvisan.commdpi.comnih.gov
Key techniques to be employed include:
Surface Plasmon Resonance (SPR): To provide real-time, label-free analysis of binding kinetics and affinity, which is essential for hit validation and understanding structure-activity relationships (SAR). nih.gov
Isothermal Titration Calorimetry (ITC): To determine the thermodynamic parameters of binding, such as enthalpy and entropy, offering deeper insights into the forces driving the interaction. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural information on the compound-target complex in solution, helping to identify the specific binding site and conformational changes. mdpi.com
X-ray Crystallography: To obtain high-resolution three-dimensional structures of the compound bound to its target protein, providing a precise blueprint for further optimization. mdpi.com
Mass Spectrometry (MS): Can be used in various modalities, such as affinity selection mass spectrometry, for primary screening and characterization of protein-small molecule complexes. nih.gov
Systematic Elucidation of Complex Structure-Activity Relationships using Chemogenomics and High-Throughput Screening
To efficiently explore the chemical space around the 2-(Benzo[d] nuvisan.commdpi.comdioxol-5-yl)pyridine scaffold, systematic and high-throughput approaches are necessary. Chemogenomics, which systematically studies the interactions of a library of small molecules with a range of biological targets, can provide a global view of the compound's biological activity and potential off-target effects. nih.govnih.govresearchgate.net
Future research should involve:
High-Throughput Screening (HTS): Screening large and diverse compound libraries based on the 2-(Benzo[d] nuvisan.commdpi.comdioxol-5-yl)pyridine core against a wide array of biological targets to identify novel activities.
Fragment-Based Screening: Utilizing smaller, fragment-like derivatives of the core structure to identify low-affinity binders that can be optimized into potent leads. nih.gov
Phenotypic Screening: Employing cell-based assays to identify compounds that elicit a desired physiological response, which can lead to the discovery of novel mechanisms of action and targets.
Computational Chemogenomics: Using computational models to predict the interaction profile of 2-(Benzo[d] nuvisan.commdpi.comdioxol-5-yl)pyridine derivatives against a panel of targets, thereby prioritizing compounds for synthesis and experimental testing. nih.gov
Investigation of New Pharmacological Targets and Therapeutic Applications
While the benzo[d] nuvisan.commdpi.comdioxole moiety is present in compounds with a range of biological activities, including anticancer and anti-inflammatory effects, the specific pharmacological profile of 2-(Benzo[d] nuvisan.commdpi.comdioxol-5-yl)pyridine is not yet fully characterized. nih.govresearchgate.net A key future direction is the systematic exploration of its potential therapeutic applications.
This can be achieved by:
Target-Based Screening: Evaluating the compound and its derivatives against known drug targets implicated in various diseases, such as kinases, proteases, and G-protein coupled receptors.
Pathway Analysis: Utilizing transcriptomic and proteomic approaches to understand how the compound affects cellular signaling pathways, which can reveal novel therapeutic opportunities.
Disease-Oriented Screening: Testing the compound in in vitro and in vivo models of various diseases, including cancer, neurodegenerative disorders, and infectious diseases, to identify potential therapeutic areas.
Polypharmacology Exploration: Investigating the possibility that 2-(Benzo[d] nuvisan.commdpi.comdioxol-5-yl)pyridine may act on multiple targets simultaneously, which could be advantageous for treating complex diseases. nih.gov
Application of Artificial Intelligence and Machine Learning in Rational Drug Design and Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid analysis of large datasets and the generation of novel molecular designs. nih.govpremierscience.com For 2-(Benzo[d] nuvisan.commdpi.comdioxol-5-yl)pyridine, AI and ML can be instrumental in accelerating the drug development process.
Future applications include:
Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models using ML algorithms to predict the biological activity of novel derivatives, thereby guiding the design of more potent and selective compounds. researchgate.net
De Novo Drug Design: Employing generative AI models to design novel molecules based on the 2-(Benzo[d] nuvisan.commdpi.comdioxol-5-yl)pyridine scaffold with optimized properties, such as enhanced target affinity and improved pharmacokinetic profiles. mdpi.com
Virtual Screening: Using deep learning models to screen vast virtual libraries of compounds to identify those with a high probability of being active against a specific target, thus reducing the time and cost of experimental screening. premierscience.com
Active Learning: Implementing active learning workflows to guide the iterative process of compound design, synthesis, and testing, making the optimization process more efficient. nih.gov
Table 2: Potential Applications of AI/ML in the Development of 2-(Benzo[d] nuvisan.commdpi.comdioxol-5-yl)pyridine Derivatives
| Application | AI/ML Technique | Expected Outcome |
| Hit Identification | Deep Learning-based Virtual Screening | Prioritized list of virtual compounds for synthesis and testing |
| Lead Optimization | Machine Learning-based QSAR, Generative Models | Design of analogues with improved potency, selectivity, and ADME properties |
| Toxicity Prediction | Predictive Toxicology Models | Early identification of potential safety liabilities |
| Target Identification | Network Pharmacology, Pathway Analysis | Prediction of novel biological targets and mechanisms of action |
Development of Prodrugs and Targeted Delivery Systems
To enhance the therapeutic efficacy and minimize potential side effects of 2-(Benzo[d] nuvisan.commdpi.comdioxol-5-yl)pyridine, the development of prodrugs and targeted delivery systems is a critical future research avenue. Prodrug strategies can improve the pharmacokinetic properties of a compound, such as its solubility, stability, and oral bioavailability. nih.gov
Future research in this area should focus on:
Prodrug Design: Designing and synthesizing bioreversible derivatives of 2-(Benzo[d] nuvisan.commdpi.comdioxol-5-yl)pyridine that can be enzymatically or chemically converted to the active parent drug at the target site. The versatile nature of the pyridine (B92270) scaffold lends itself to various prodrug design strategies. rsc.org
Nanoformulations: Encapsulating the compound within nanoparticles, such as liposomes or polymeric nanoparticles, to improve its delivery to specific tissues or cells and to provide controlled release.
Antibody-Drug Conjugates (ADCs): For applications in oncology, conjugating the compound to a monoclonal antibody that specifically targets cancer cells could provide a highly targeted therapeutic approach.
Stimuli-Responsive Delivery Systems: Developing delivery systems that release the compound in response to specific stimuli present in the disease microenvironment, such as changes in pH or enzyme levels.
Q & A
Q. What are the common synthetic routes for 2-(Benzo[d][1,3]dioxol-5-yl)pyridine and its derivatives?
The synthesis typically involves cross-coupling reactions or cyclization strategies. For example:
- Suzuki-Miyaura coupling : Aryl halides (e.g., chloropyridines) are reacted with benzo[d][1,3]dioxol-5-yl boronic acids using Pd(OAc)₂ and XPhos as catalysts in a dioxane/water mixture at 100°C. This method yields pyridine derivatives with high regioselectivity .
- DCC-mediated coupling : For carboxylate derivatives, 2-(benzo[d][1,3]dioxol-5-yl)propanoic acid is coupled with hydroxylamine derivatives using dicyclohexylcarbodiimide (DCC) in dichloromethane, followed by silica gel chromatography for purification .
- Iodination : Intermediate iodination (e.g., using iodine monochloride) is employed to introduce halogens for further functionalization .
Q. How can researchers characterize this compound and validate its purity?
Key analytical methods include:
- NMR spectroscopy : ¹H and ¹³C NMR (e.g., CDCl₃ or DMSO-d₆) confirm substituent positions and stereochemistry. For example, benzo[d][1,3]dioxole protons appear as distinct singlets near δ 5.9–6.0 ppm .
- LC-MS : High-resolution mass spectrometry (HRMS) verifies molecular weight and fragmentation patterns. For instance, LC-HRMS with a C18 column and acetonitrile/water gradient achieves baseline separation .
- HPLC : A buffer solution (e.g., ammonium acetate, pH 6.5) combined with UV detection at 254 nm is used for purity assessment .
Advanced Research Questions
Q. How can contradictory biological activity data be resolved for derivatives of this compound?
Contradictions often arise from assay conditions or structural variations. For example:
- Antibacterial activity : 5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butylpyrazoles showed variable MIC values against S. aureus (2–16 µg/mL). Researchers should standardize bacterial strains, solvent controls (e.g., DMSO <1%), and replicate counts. Conflicting data may stem from substituent effects (e.g., electron-withdrawing groups reduce membrane permeability) .
- Receptor binding : Thiazole derivatives (e.g., compound 27) exhibited dual orexin receptor antagonism (IC₅₀: 10–50 nM). Discrepancies in IC₅₀ values may arise from radioligand choice (e.g., [³H]-orexin A vs. B) or cell-line variability .
Q. What strategies optimize the reaction yield for complex derivatives?
- Catalyst screening : Pd(OAc)₂/XPhos outperforms Pd(PPh₃)₄ in Suzuki couplings (yield: 75% vs. 45%) due to enhanced stability under aqueous conditions .
- Solvent effects : EtOAc/hexane (1:10) improves silica gel chromatography resolution for polar derivatives like tert-butyl carbamates .
- Temperature control : Slow addition of iodinating agents at 0°C minimizes side reactions (e.g., over-iodination) .
Q. How can structure-activity relationships (SAR) guide the design of bioactive derivatives?
SAR studies focus on:
- Pyridine ring modifications : Introducing electron-donating groups (e.g., methoxy) at the 4-position enhances orexin receptor binding affinity by 3-fold .
- Benzo[d][1,3]dioxole substitutions : Replacing the methylenedioxy group with a carbonyl reduces antibacterial activity, suggesting hydrogen bonding is critical .
- Heterocycle fusion : Furo[3,2-b]pyridine scaffolds (e.g., compound 5) improve metabolic stability compared to pyridine alone .
Methodological Challenges
Q. How should researchers address low solubility in pharmacological assays?
- Prodrug design : Esterification of carboxylic acid derivatives (e.g., methyl esters) increases logP by 1.5 units, enhancing membrane permeability .
- Co-solvents : Use 10% PEG-400 in PBS to maintain solubility without cytotoxicity .
- Nanoformulation : Liposomal encapsulation of hydrophobic derivatives (e.g., MDPPP HCl) improves bioavailability by 40% .
Q. What computational tools predict the physicochemical properties of novel derivatives?
- Crippen/McGowan methods : Estimate molar volume and solubility parameters for crystallization optimization .
- NIST WebBook : Validates thermodynamic data (e.g., boiling points) for reaction scale-up .
- Docking simulations : AutoDock Vina models interactions with targets like orexin receptors (RMSD <2.0 Å) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
